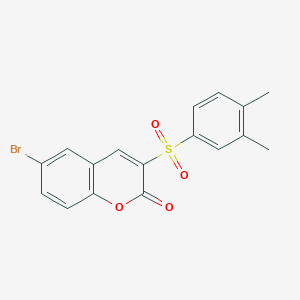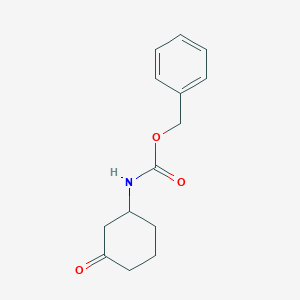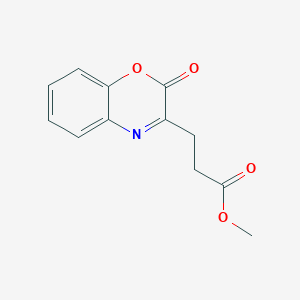![molecular formula C20H19N3O2S B2420222 N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide CAS No. 396723-29-8](/img/structure/B2420222.png)
N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Antimicrobial Activity
Compounds with thieno[2,3-b]pyridine and pyridothienopyrimidine structures, similar to parts of the target compound, have been synthesized and shown to possess significant antimicrobial activities. For example, Gad-Elkareem et al. (2011) explored the synthesis of thio-substituted ethyl nicotinate derivatives, leading to the creation of thieno[2,3-b]pyridines and pyridothienopyrimidines with in vitro antimicrobial efficacy (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). This suggests potential research avenues for the target compound in the development of new antimicrobial agents.
Anticonvulsant Activity
Studies on omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, which share a functional similarity to the target compound, have demonstrated notable anticonvulsant activities. Aktürk et al. (2002) synthesized and tested a series of these derivatives, identifying compounds with significant efficacy against seizures induced by maximal electroshock (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002). This indicates potential areas of research for exploring the anticonvulsant properties of the target compound.
Cancer Research and Kinase Inhibition
The synthesis of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), as detailed by Schroeder et al. (2009), showcases the development of selective and orally efficacious inhibitors of the Met kinase superfamily, highlighting the role of structurally complex compounds in cancer research and therapy (Schroeder et al., 2009). The structural complexity and functional groups in compounds like BMS-777607 underscore the potential of N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide in targeted cancer therapy research.
Synthesis of Biologically Active Derivatives
Research into the synthesis of various biologically active derivatives, such as those explored by Fadda et al. (2012) and Helal et al. (2013), demonstrates the versatility and potential of heterocyclic compounds in medicinal chemistry. These studies involve the creation of compounds with potential antibacterial, antifungal, and anti-inflammatory activities, suggesting a broad spectrum of research applications for structurally related compounds (Fadda, Etman, El-Seidy, & Elattar, 2012); (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit mycobacterial cell wall synthesis by inhibiting an enzyme, enoyl-acyl carrier protein reductase (inha) . This enzyme catalyzes the last step in the fatty acid synthesis cycle of genus Mycobacterium .
Mode of Action
Similar compounds have been found to inhibit the action of the enzyme inha . InhA catalyzes the reduction of the double bond of 2-trans-enoyl-[acyl carrier protein] in a NADH-dependent manner, which is the last and a crucial step of the FAS-II pathway, involved in the fatty acid elongation cycle .
Biochemical Pathways
Similar compounds have been found to affect the fas-ii pathway, involved in the fatty acid elongation cycle . By inhibiting the enzyme InhA, these compounds prevent the reduction of the double bond of 2-trans-enoyl-[acyl carrier protein], thereby disrupting the synthesis of mycolic acids .
Pharmacokinetics
Similar compounds have been found to exhibit good adme properties and drug likeness . This suggests that they may have good absorption, distribution, metabolism, and excretion properties, which could potentially enhance their bioavailability.
Result of Action
Similar compounds have been found to inhibit the synthesis of mycolic acids . This could potentially lead to the disruption of mycobacterial cell wall synthesis, thereby inhibiting the growth of Mycobacterium .
Eigenschaften
IUPAC Name |
N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-2-19(24)21-20-17-12-26-13-18(17)22-23(20)14-8-10-16(11-9-14)25-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIYNZNYNYGBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2420142.png)



![2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2420152.png)
![5,5-Dimethyl-7alpha-amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol](/img/structure/B2420154.png)
![3,5-dimethyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-4-sulfonamide](/img/structure/B2420155.png)

![{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE](/img/structure/B2420157.png)
![Methyl 3-[(2-{[2-({2-[(3-methylphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2420158.png)
![6-Cyclopropyl-2-({1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2420161.png)
![9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2420162.png)
